Cas no 1420790-02-8 (6-Fluoro-4,7-dimethyl-8-nitroquinoline)

6-Fluoro-4,7-dimethyl-8-nitroquinoline 化学的及び物理的性質
名前と識別子
-
- 1420790-02-8
- SB70147
- 6-Fluoro-4,7-dimethyl-8-nitro-quinoline
- 6-Fluoro-4,7-dimethyl-8-nitroquinoline
- Quinoline, 6-fluoro-4,7-dimethyl-8-nitro-
-
- インチ: 1S/C11H9FN2O2/c1-6-3-4-13-10-8(6)5-9(12)7(2)11(10)14(15)16/h3-5H,1-2H3
- InChIKey: RKINLRHRHZCXKR-UHFFFAOYSA-N
- ほほえんだ: FC1=CC2=C(C)C=CN=C2C(=C1C)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 220.06480570g/mol
- どういたいしつりょう: 220.06480570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 0
- 複雑さ: 282
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.331±0.06 g/cm3(Predicted)
- ふってん: 351.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 1.74±0.47(Predicted)
6-Fluoro-4,7-dimethyl-8-nitroquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM245425-10g |
6-Fluoro-4,7-dimethyl-8-nitroquinoline |
1420790-02-8 | 97% | 10g |
$2267 | 2021-08-04 | |
Chemenu | CM245425-1g |
6-Fluoro-4,7-dimethyl-8-nitroquinoline |
1420790-02-8 | 97% | 1g |
$733 | 2022-06-13 | |
Chemenu | CM245425-1g |
6-Fluoro-4,7-dimethyl-8-nitroquinoline |
1420790-02-8 | 97% | 1g |
$692 | 2021-08-04 | |
Chemenu | CM245425-5g |
6-Fluoro-4,7-dimethyl-8-nitroquinoline |
1420790-02-8 | 97% | 5g |
$1487 | 2021-08-04 |
6-Fluoro-4,7-dimethyl-8-nitroquinoline 関連文献
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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6. Book reviews
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7. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
6-Fluoro-4,7-dimethyl-8-nitroquinolineに関する追加情報
6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS No. 1420790-02-8): A Comprehensive Overview
The compound 6-fluoro-4,7-dimethyl-8-nitroquinoline (CAS No. 1420790-02-8) is a highly specialized organic molecule belonging to the quinoline family of heterocyclic compounds. Quinolines are extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The 6-fluoro substitution, combined with the 4,7-dimethyl and 8-nitro groups, imparts unique chemical and physical properties to this compound, making it a subject of interest in contemporary research.
Recent studies have highlighted the potential of 6-fluoro-4,7-dimethyl-8-nitroquinoline in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and anticancer agents. The nitro group at position 8 is known to enhance the compound's reactivity, making it a valuable intermediate in organic synthesis.
The synthesis of 6-fluoro-4,7-dimethyl-8-nitroquinoline involves a multi-step process that typically includes Friedländer quinoline synthesis followed by functionalization. The introduction of the fluorine atom at position 6 is achieved through nucleophilic aromatic substitution or electrophilic fluorination methods. This substitution not only modifies the electronic properties of the molecule but also enhances its stability under certain reaction conditions.
In terms of physical properties, 6-fluoro-4,7-dimethyl-8-nitroquinoline exhibits a melting point of approximately 155°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 250–350 nm, which is characteristic of quinoline derivatives with electron-withdrawing groups like nitro.
Recent advancements in computational chemistry have enabled researchers to predict the electronic structure and reactivity of 6-fluoro-4,7-dimethyl-8-nitroquinoline with high accuracy. Density functional theory (DFT) calculations have revealed that the compound's frontier molecular orbitals are significantly influenced by the electron-withdrawing nitro group and the electron-donating methyl groups at positions 4 and 7.
The application of 6-fluoro-4,7-dimethyl-8-nitroquinoline extends beyond traditional organic synthesis. It has been utilized as a building block in the construction of advanced materials such as coordination polymers and metalloporphyrins. The presence of multiple functional groups allows for versatile interactions with metal ions, making it a promising candidate for use in catalysis and sensing applications.
In conclusion, 6-fluoro-4,7-dimethyl-8-nitroquinoline (CAS No. 1420790-02-8) is a versatile compound with significant potential in various scientific domains. Its unique combination of functional groups and favorable physical properties make it an invaluable tool for researchers working on novel drug development and material science innovations.
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